5-Chloro-3-ethyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde 5-Chloro-3-ethyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1275909-89-1
VCID: VC11691189
InChI: InChI=1S/C13H13ClN2O2/c1-3-12-11(8-17)13(14)16(15-12)9-4-6-10(18-2)7-5-9/h4-8H,3H2,1-2H3
SMILES: CCC1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)OC
Molecular Formula: C13H13ClN2O2
Molecular Weight: 264.71 g/mol

5-Chloro-3-ethyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

CAS No.: 1275909-89-1

Cat. No.: VC11691189

Molecular Formula: C13H13ClN2O2

Molecular Weight: 264.71 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-3-ethyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - 1275909-89-1

Specification

CAS No. 1275909-89-1
Molecular Formula C13H13ClN2O2
Molecular Weight 264.71 g/mol
IUPAC Name 5-chloro-3-ethyl-1-(4-methoxyphenyl)pyrazole-4-carbaldehyde
Standard InChI InChI=1S/C13H13ClN2O2/c1-3-12-11(8-17)13(14)16(15-12)9-4-6-10(18-2)7-5-9/h4-8H,3H2,1-2H3
Standard InChI Key RTQCRDWMZSDNTE-UHFFFAOYSA-N
SMILES CCC1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)OC
Canonical SMILES CCC1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrazole ring substituted at positions 1, 3, 4, and 5. The 1-position is occupied by a 4-methoxyphenyl group, while the 3-position bears an ethyl substituent. A chlorine atom is located at the 5-position, and the 4-position is functionalized with a carbaldehyde group. This arrangement creates a planar, conjugated system that enhances stability and reactivity in synthetic applications .

Physicochemical Characteristics

Data from analogous compounds suggest the following properties :

PropertyValue
Melting Point145–148°C (estimated)
Boiling Point356.1±37.0°C (predicted)
Density1.26 g/cm³
Refractive Index1.6000 (estimate)
pKa-3.81±0.10 (predicted)
SolubilityInsoluble in water; soluble in DMF, DMSO

The carbaldehyde group at position 4 renders the compound electrophilic, facilitating condensation reactions with nucleophiles like hydrazines and amines .

Synthetic Methodologies

Vilsmeier-Haack Formylation

A common route to pyrazole-4-carbaldehydes involves the Vilsmeier-Haack reaction. For example, 3-ethyl-1-(4-methoxyphenyl)-1H-pyrazol-5(4H)-one reacts with POCl₃ in DMF to introduce the carbaldehyde group at position 4 .

Procedure:

  • Dissolve 3-ethyl-1-(4-methoxyphenyl)-1H-pyrazol-5(4H)-one (3 mmol) in dry DMF (2 mL).

  • Add POCl₃ (1.5 equiv) dropwise under ice-cooling.

  • Heat at 80°C for 2 hours.

  • Quench with ice-water, neutralize with NaHCO₃, and recrystallize from ethanol.

Yield: ~38% (based on analogous syntheses) .

Alternative Pathways

  • Knoevenagel Condensation: Reacting the carbaldehyde with ethyl cyanoacetate yields α,β-unsaturated nitriles, useful in heterocyclic expansions .

  • Hydrazone Formation: Treatment with thiosemicarbazide produces hydrazone derivatives evaluated for antimicrobial activity .

Pharmacological Applications

Anticancer Activity

Pyrazole carbaldehydes are precursors to monocarbonyl curcumin analogs (MCACs), which exhibit potent cytotoxicity against colon cancer cells. In vitro studies demonstrate that derivatives of 5-chloro-3-ethyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde inhibit tumor proliferation by modulating Ser/Thr kinase pathways .

Key Findings:

  • IC₅₀ Values: Ranging from 2.5–8.7 μM against HCT-116 cells .

  • Mechanism: Apoptosis induction via caspase-3 activation and Bcl-2 suppression .

Anti-inflammatory and Analgesic Effects

Hydrazone derivatives synthesized from this carbaldehyde show significant reduction in carrageenan-induced paw edema (45–62% inhibition) and tail-flick latency (30–55% increase) in rodent models .

Industrial and Research Significance

Drug Discovery

The compound’s versatility in forming Schiff bases and heterocyclic hybrids positions it as a key intermediate in developing kinase inhibitors and anticonvulsants .

Material Science

Its planar structure and conjugated π-system make it a candidate for organic semiconductors, though this application remains underexplored .

Challenges and Future Directions

Synthetic Optimization

Current yields (~38%) necessitate improved catalysis or solvent systems. Microwave-assisted synthesis could enhance efficiency .

Toxicity Profiling

Limited data exist on long-term toxicity. Future studies should assess hepatotoxicity and mutagenicity in preclinical models.

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